Technical Monograph: 2-Phenoxyethyl 1H-indazole-3-carboxylate
Technical Monograph: 2-Phenoxyethyl 1H-indazole-3-carboxylate
The following is an in-depth technical monograph on 2-phenoxyethyl 1H-indazole-3-carboxylate (CAS 763098-07-3), structured for researchers in medicinal chemistry and drug discovery.
CAS: 763098-07-3 | Molecular Formula: C₁₆H₁₄N₂O₃ | Molecular Weight: 282.29 g/mol [1]
Executive Summary & Compound Profile
2-phenoxyethyl 1H-indazole-3-carboxylate is a specialized heterocyclic ester utilized primarily as a hydrophobic probe and pharmacophore intermediate in medicinal chemistry.[1] It belongs to the class of indazole-3-carboxylates, a privileged scaffold found in various bioactive molecules, including 5-HT₃ receptor antagonists, EP4 receptor antagonists, and HIF-prolyl hydroxylase inhibitors.[1]
The compound features a 1H-indazole core (providing hydrogen bond donor/acceptor motifs) linked to a phenoxyethyl tail via an ester bond.[1] This specific tail is often employed in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets (e.g., the "back pocket" of kinases or GPCR allosteric sites) or to modulate the lipophilicity (LogP) of the parent acid for improved membrane permeability.[1]
Physicochemical Profile (Predicted)
| Property | Value | Note |
| Molecular Weight | 282.29 Da | |
| LogP (Predicted) | 3.5 – 3.9 | Highly lipophilic due to the phenoxyethyl moiety.[1] |
| H-Bond Donors | 1 (Indazole N-H) | Critical for binding site anchoring.[1] |
| H-Bond Acceptors | 4 (N2, Ester O, Ether O) | |
| Topological Polar Surface Area | ~65 Ų | Good range for oral bioavailability (Rule of 5).[1] |
| Appearance | Off-white solid | Typical for this class of esters. |
Synthetic Methodology
Protocol: Steglich Esterification
This method is chosen for its mild conditions, preventing N-alkylation side reactions that occur under basic conditions.[1]
Reagents
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Substrate: 1H-indazole-3-carboxylic acid (1.0 equiv)
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Alcohol: 2-phenoxyethanol (1.1 equiv)[1]
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Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]
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Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
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Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).[1]
Step-by-Step Workflow
-
Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve 1H-indazole-3-carboxylic acid in anhydrous DCM (0.1 M concentration).
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Activation: Add EDC·HCl and DMAP to the stirring solution at 0°C. Stir for 15 minutes to generate the active O-acylisourea intermediate.
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Coupling: Dropwise add a solution of 2-phenoxyethanol in DCM.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The product will appear as a higher R_f spot compared to the acid.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP/EDC byproducts), saturated NaHCO₃, and brine.
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Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
Critical Mechanistic Insight
The 1H-indazole N-H is relatively acidic (pKa ~14).[1] Using base-mediated esterification (e.g., acid chloride + alcohol + Et₃N) risks N-acylation or N-alkylation if alkyl halides were used.[1] The Steglich condition activates the carboxylic acid selectively, leaving the indazole nitrogen untouched.
Structural Visualization & Logic
The following diagram illustrates the synthetic pathway and the pharmacophore mapping of the final compound.
Figure 1: Synthetic pathway via Steglich esterification and pharmacophore segmentation.
Applications in Drug Discovery[2]
Hydrophobic Pocket Probing
In kinase and GPCR drug design, the "tail" of a molecule is often modified to reach specific hydrophobic sub-pockets (e.g., the selectivity pocket in kinases).[1] The 2-phenoxyethyl group provides a flexible ethyl linker and a terminal aromatic ring capable of pi-pi stacking interactions with aromatic residues (Phe, Tyr, Trp) within the binding site.[1]
-
Strategy: If a methyl ester hit (Methyl 1H-indazole-3-carboxylate) is identified, the 2-phenoxyethyl analog is synthesized to test if extending the molecule improves potency via hydrophobic contacts.[1]
5-HT₃ Receptor Antagonism
Indazole-3-carboxylic acid derivatives are established antagonists of the 5-HT₃ receptor (serotonin receptor), relevant for treating chemotherapy-induced nausea.[1]
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Mechanism: The indazole core mimics the indole of serotonin, while the C3-carbonyl group interacts with the receptor's ligand-binding domain.[1] The bulky phenoxyethyl group may modulate receptor subtype selectivity.
EP4 Receptor Antagonism
Recent studies highlight indazole-3-carboxamides and esters as antagonists for the Prostaglandin E2 receptor 4 (EP4), a target in cancer immunotherapy.[1] The lipophilic tail (phenoxyethyl) aids in penetrating the deep hydrophobic channel of the GPCR.[1]
Safety & Handling (SDS Summary)
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Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood.[3] Avoid inhalation of dust/vapors.[2][3][4][5][6]
-
Storage: Store at 2–8°C (refrigerated) to prevent hydrolysis of the ester over long periods.
References
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Indazole Synthesis Review: Gaikwad, D. D., et al. (2015).[1] "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry. Link[1]
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EP4 Antagonists: Zhang, Y., et al. (2023).[1] "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists." Journal of Medicinal Chemistry. Link[1]
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Steglich Esterification: Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link[1]
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PubChem Compound Summary: CID 7372510 (Analog: 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate).[1][7] National Center for Biotechnology Information. Link
Sources
- 1. 3-O-(beta-D-GLUCURONOPYRANOSYL-(1->2)-beta-D-GALACTOPYRANOSYL)GLYCYRRHETIC ACID | C42H64O15 | CID 91617645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. sasoltechdata.com [sasoltechdata.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. 2-(3-methylphenoxy)ethyl 1H-indazole-3-carboxylate | C17H16N2O3 | CID 7372510 - PubChem [pubchem.ncbi.nlm.nih.gov]
